Cas no 538334-22-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid)

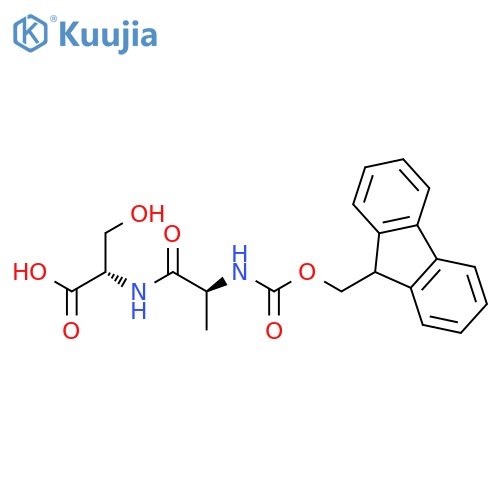

538334-22-4 structure

商品名:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-

- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid

- SCHEMBL9737331

- 538334-22-4

- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid

- EN300-310897

-

- インチ: InChI=1S/C21H22N2O6/c1-12(19(25)23-18(10-24)20(26)27)22-21(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,24H,10-11H2,1H3,(H,22,28)(H,23,25)(H,26,27)/t12-,18-/m0/s1

- InChIKey: IOAZQRRJYHSKND-SGTLLEGYSA-N

計算された属性

- せいみつぶんしりょう: 398.14778643Da

- どういたいしつりょう: 398.14778643Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 125Ų

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310897-0.25g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-310897-5.0g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-310897-10g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 10g |

$3315.0 | 2023-09-05 | ||

| Enamine | EN300-310897-0.05g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| Enamine | EN300-310897-0.5g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-310897-1.0g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-310897-2.5g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 | |

| Enamine | EN300-310897-1g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 1g |

$770.0 | 2023-09-05 | ||

| Enamine | EN300-310897-5g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 5g |

$2235.0 | 2023-09-05 | ||

| Enamine | EN300-310897-0.1g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxypropanoic acid |

538334-22-4 | 95.0% | 0.1g |

$678.0 | 2025-03-19 |

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

538334-22-4 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxypropanoic acid) 関連製品

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 81216-14-0(7-bromohept-1-yne)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬